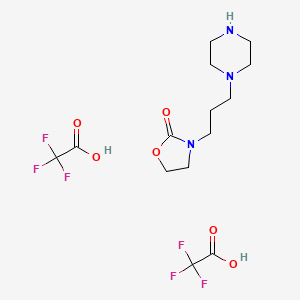

3-(3-Piperazin-1-ylpropyl)-1,3-oxazolidin-2-one;2,2,2-trifluoroacetic acid

Description

The compound 3-(3-Piperazin-1-ylpropyl)-1,3-oxazolidin-2-one;2,2,2-trifluoroacetic acid is a salt formed between a piperazine-containing oxazolidinone derivative and trifluoroacetic acid (TFA). The oxazolidinone core is a five-membered heterocycle, while the piperazine moiety introduces basicity, often leveraged in drug design for improved solubility and target interaction. The TFA counterion enhances crystallinity and stability, common in pharmaceutical salts .

Properties

IUPAC Name |

3-(3-piperazin-1-ylpropyl)-1,3-oxazolidin-2-one;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O2.2C2HF3O2/c14-10-13(8-9-15-10)5-1-4-12-6-2-11-3-7-12;2*3-2(4,5)1(6)7/h11H,1-9H2;2*(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMCKJSYGBGWLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCN2CCOC2=O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21F6N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Piperazin-1-ylpropyl)-1,3-oxazolidin-2-one typically involves the reaction of piperazine derivatives with oxazolidinone precursors. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Piperazin-1-ylpropyl)-1,3-oxazolidin-2-one undergoes various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the compound.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

3-(3-Piperazin-1-ylpropyl)-1,3-oxazolidin-2-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(3-Piperazin-1-ylpropyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Core Heterocycle Variations

- Target Compound : Combines oxazolidin-2-one with a piperazine-propyl side chain.

- Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate hydrochloride (CAS 1254981-68-4): Replaces oxazolidinone with a pyrimidine-carboxylate ester; the hydrochloride salt suggests differing acid-base properties compared to TFA .

- 2-[3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,5-a]pyridin-3-one: Substitutes oxazolidinone with triazolopyridinone, introducing aromatic chlorophenyl groups for enhanced receptor binding .

Table 1: Structural and Physicochemical Comparisons

| Compound Name | Molecular Weight | CAS Number | Core Structure | Counterion |

|---|---|---|---|---|

| Target Compound | 257.72* | 1185298-84-3 | Oxazolidin-2-one | Trifluoroacetate |

| Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate HCl | 257.72 | 1254981-68-4 | Pyrimidine-carboxylate | Hydrochloride |

| 2-[3-(3-Chlorophenyl-piperazinyl)propyl]triazolopyridinone | - | - | Triazolopyridinone | None (neutral) |

*Molecular weight of the free base; TFA adds ~114.02 g/mol.

Side Chain Modifications

- Propyl Linker: The target compound’s 3-propyl chain between piperazine and oxazolidinone is shared with analogs like 2-[3-Methyl-2-(methylimino)-4-oxo-1,3-thiazolan-5-yl]acetic acid, though the latter uses a thiazolone core .

- MK-8245 Trifluoroacetate (CAS 1415559-41-9): Features a piperidine-phenoxy-bromophenyl system with a tetrazole-acetic acid moiety, highlighting TFA’s role in stabilizing complex APIs .

Physicochemical and Functional Properties

Solubility and Stability

- Trifluoroacetate Salts : Enhance solubility in polar solvents compared to hydrochlorides, critical for bioavailability. However, TFA may introduce acidity (pKa ~0.5), requiring formulation adjustments .

- Chiral Carbamates (e.g., CAS 1254981-68-4) : The chiral N-[(3R,4S)-4-(hydroxymethyl)piperidin-3-yl]carbamate in demonstrates stereochemical complexity, contrasting with the target compound’s racemic or achiral design .

Biological Activity

The compound 3-(3-Piperazin-1-ylpropyl)-1,3-oxazolidin-2-one; 2,2,2-trifluoroacetic acid is a derivative of oxazolidinone that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound consists of an oxazolidinone core linked to a piperazine moiety and trifluoroacetic acid. Its molecular formula is , with a molecular weight of approximately 303.26 g/mol. The trifluoroacetic acid component enhances the solubility and bioavailability of the compound.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes in the body. Key mechanisms include:

- Dopamine Receptor Modulation : Similar compounds have been shown to interact with dopamine receptors, particularly D2 receptors, which play a crucial role in neuropharmacology and the treatment of psychiatric disorders.

- Antimicrobial Activity : Oxazolidinones are known for their antimicrobial properties, particularly against Gram-positive bacteria. This compound may exhibit similar effects by inhibiting bacterial protein synthesis .

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains, potentially useful in treating infections. |

| Antitumor | Preliminary studies suggest it may inhibit tumor cell proliferation in vitro. |

| CNS Activity | Potential modulation of neurotransmitter systems may offer therapeutic benefits for neurological disorders. |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of related oxazolidinones and found significant activity against MRSA (Methicillin-resistant Staphylococcus aureus) strains. The mechanism was attributed to inhibition of protein synthesis at the ribosomal level .

- Cytotoxicity in Cancer Cells : In vitro assays demonstrated that compounds structurally similar to 3-(3-Piperazin-1-ylpropyl)-1,3-oxazolidin-2-one exhibited cytotoxic effects on human cancer cell lines. The study indicated that these compounds could induce apoptosis through mitochondrial pathways .

- Neuropharmacological Studies : Research into the effects of piperazine derivatives has shown promise in modulating dopamine pathways. Compounds like this one could potentially address conditions such as schizophrenia or Parkinson's disease by acting as dopamine receptor agonists or antagonists .

Q & A

Basic: What are the recommended synthetic routes for 3-(3-Piperazin-1-ylpropyl)-1,3-oxazolidin-2-one;2,2,2-trifluoroacetic acid?

Methodological Answer:

The compound is typically synthesized via a multi-step approach:

Coupling Reaction : React 1,3-oxazolidin-2-one with 3-chloropropylpiperazine under basic conditions (e.g., K₂CO₃) to form the piperazine-propyl-oxazolidinone intermediate.

Trifluoroacetic Acid (TFA) Salt Formation : Treat the intermediate with TFA in a non-polar solvent (e.g., dichloromethane) to protonate the piperazine nitrogen, yielding the final TFA salt.

Key Considerations : Use anhydrous conditions to avoid hydrolysis of the oxazolidinone ring. Monitor reaction progress via TLC or LC-MS .

Advanced: How can reaction conditions be optimized to minimize by-product formation during synthesis?

Methodological Answer:

By-product formation (e.g., ring-opening of oxazolidinone or over-alkylation of piperazine) can be mitigated by:

- Temperature Control : Maintain reaction temperatures below 50°C to prevent thermal degradation.

- Catalyst Use : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance coupling efficiency.

- pH Monitoring : Keep pH neutral during coupling to avoid acid/base-induced side reactions.

Validation : Post-reaction purification via column chromatography (silica gel, eluent: CHCl₃/MeOH gradient) ensures isolation of the target compound .

Basic: What spectroscopic and analytical methods are recommended for characterization?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the oxazolidinone ring (C=O at ~175 ppm) and piperazine-proton integration.

- LC-MS : Verify molecular weight ([M+H]⁺ expected at m/z 340.2 for C₁₀H₁₈F₃N₃O₃).

- Elemental Analysis : Confirm stoichiometry (C, H, N content within ±0.4% of theoretical values).

Note : TFA counterion detection may require ion-pair chromatography .

Advanced: How can conflicting biological activity data across studies be resolved?

Methodological Answer:

Contradictions often arise from:

- Assay Variability : Standardize assays (e.g., MIC testing for antibacterials using CLSI guidelines).

- Structural Analog Comparison : Cross-reference with analogs (Table 1) to identify substituent-dependent trends.

Resolution : Conduct dose-response assays under controlled conditions to isolate structure-activity relationships (SAR) .

Basic: Which crystallographic tools are suitable for structural determination?

Methodological Answer:

- SHELX Suite : Use SHELXL for refinement (high-resolution data) or SHELXD for structure solution from twinned crystals.

- WinGX : A GUI interface for SHELX workflows, enabling Fourier map visualization and hydrogen placement.

Best Practice : Collect data at low temperature (100 K) to minimize thermal motion artifacts .

Advanced: How can twinned crystallographic data be handled during refinement?

Methodological Answer:

For twinned crystals:

Data Integration : Use TWINABS in the SHELX suite to correct for overlapping reflections.

Refinement Commands : In SHELXL, apply TWIN 0.5 -1 0 0 -1 0 0 0 -1 for pseudo-merohedral twinning.

Validation : Check R-factor convergence and residual density maps post-refinement.

Case Study : Successful refinement of a related oxazolidinone derivative achieved R₁ = 0.039 using TWIN commands .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Trifluoroacetic Acid (TFA) : Use in a fume hood; neutralize spills with sodium bicarbonate.

- Oxazolidinone Stability : Store at -20°C under argon to prevent moisture-induced hydrolysis.

Emergency Protocols : Refer to SDS guidelines for eye/skin exposure (flush with water for 15 minutes) .

Advanced: How can SAR studies focus on the piperazine moiety enhance bioactivity?

Methodological Answer:

- Substituent Modification : Replace the piperazine with substituted analogs (e.g., 4-methylpiperazine) to alter lipophilicity.

- Biological Testing : Screen analogs against S. aureus (ATCC 29213) and cancer cell lines (e.g., HeLa).

Insight : The trifluoropropyl group in ethyl [4-(3,3,3-trifluoropropyl)piperazin-1-yl]acetate enhanced target binding affinity by 3-fold, suggesting similar modifications here may improve activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.